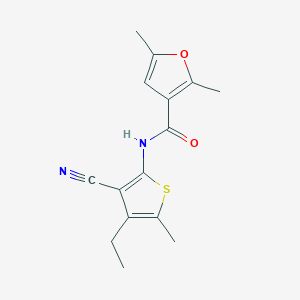![molecular formula C27H21FN4O B4698110 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4698110.png)
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide
説明
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been found to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been suggested that N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A may work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been found to have antimicrobial properties, making it effective in the treatment of bacterial and fungal infections.
実験室実験の利点と制限
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been found to be effective in the treatment of a variety of diseases, making it a valuable tool for drug development.
However, there are also limitations to the use of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A in lab experiments. Its mechanism of action is not well understood, making it difficult to determine its efficacy in certain applications. Additionally, its potential side effects and toxicity are not well known, making it important to use caution when working with this compound.
将来の方向性
There are several future directions for research on N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A. One potential area of research is the development of new therapeutic applications for this compound. Additionally, further research is needed to better understand its mechanism of action and potential side effects. Finally, research is needed to determine the optimal dosage and administration of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A for different applications.
Conclusion
In conclusion, N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide A is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties and has been shown to be effective in the treatment of various diseases. While there are limitations to its use in lab experiments, it is a valuable tool for drug development and has several future directions for research.
特性
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-2-(2-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN4O/c1-18-6-2-3-7-22(18)26-14-24(23-8-4-5-9-25(23)31-26)27(33)30-21-15-29-32(17-21)16-19-10-12-20(28)13-11-19/h2-15,17H,16H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXRTHZCMFDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN(N=C4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B4698035.png)
![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4698037.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698045.png)
![butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B4698064.png)

![2-oxopropyl N-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4698085.png)

![2-chloro-4-(3-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4698094.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4698101.png)

![3-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid](/img/structure/B4698116.png)
![2-methyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]-1-propanol hydrochloride](/img/structure/B4698117.png)
![N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4698125.png)